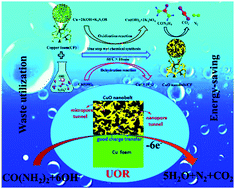A facile oxidation–dehydration reaction-driven robust porous copper oxide nanobelt coating on copper foam for an energy-saving and low-cost urea oxidization reaction†
Chemical Communications Pub Date: 2019-10-15 DOI: 10.1039/C9CC07454F
Abstract
We fabricated a robust porous copper oxide nanobelt coating on copper foam by a facile oxidation–dehydration reaction, which is firstly reported as a low-cost pure copper-based urea oxidization catalyst. This catalyst has enriched electrochemically active surface area, abudant nanopores and micropores for gas and electrolyte diffusion, and high conductivity from copper foam for electron transfer and herein shows superior UOR performance, outperforming noble metal catalysts or most of the as-reported nonprecious metal UOR catalysts especially at high current density.


Recommended Literature
- [1] The Cu(i)-catalysed Huisgen 1,3-dipolar cycloaddition route to (bio-)organic functionalisation of polyoxovanadates†
- [2] Novel chalcone derivatives containing a 1,2,4-triazine moiety: design, synthesis, antibacterial and antiviral activities†
- [3] An in-tether sulfilimine chiral center induces helicity in short peptides†
- [4] Solvent-free iodination of organic molecules using the I2/urea–H2O2 reagent system
- [5] Contribution of high-energy conformations to NMR chemical shifts, a DFT-BOMD study†
- [6] A facile oxidation–dehydration reaction-driven robust porous copper oxide nanobelt coating on copper foam for an energy-saving and low-cost urea oxidization reaction†
- [7] Magnetism tuned by the charge states of defects in bulk C-doped SnO2 materials†‡
- [8] Cation doping size effect for methane activation on alkaline earth metal doping of the CeO2 (111) surface†
- [9] An exploratory study of teaching assistants’ motivation for inquiry-based teaching in an undergraduate laboratory context†
- [10] Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies†










